2-bromo-6-methoxy-4-((E)-{[3-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol
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Overview
Description
2-bromo-6-methoxy-4-((E)-{[3-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol is a complex organic compound with a unique structure that includes bromine, methoxy, and triazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-6-methoxy-4-((E)-{[3-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol typically involves multiple steps. One common approach is the condensation reaction between 2-bromo-6-methoxyphenol and an appropriate triazole derivative under controlled conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, with the addition of a catalyst to facilitate the formation of the imine bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and advanced purification techniques such as chromatography and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-bromo-6-methoxy-4-((E)-{[3-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenolic or triazole derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various alcohols or amines. Substitution reactions can introduce new functional groups, such as alkyl or aryl groups, into the molecule.
Scientific Research Applications
2-bromo-6-methoxy-4-((E)-{[3-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Organic Synthesis: It can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound’s properties may be exploited in the development of new materials, such as polymers or nanomaterials, with specific functionalities.
Mechanism of Action
The mechanism of action of 2-bromo-6-methoxy-4-((E)-{[3-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
2-bromo-4-methylphenol: Similar in structure but lacks the methoxy and triazole groups.
2-methoxy-4-methylphenol: Contains the methoxy group but lacks the bromine and triazole groups.
2-bromo-4-methoxyacetophenone: Contains both bromine and methoxy groups but has a different core structure.
Uniqueness
2-bromo-6-methoxy-4-((E)-{[3-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various scientific fields.
Properties
Molecular Formula |
C17H15BrN4O3S |
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Molecular Weight |
435.3 g/mol |
IUPAC Name |
4-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H15BrN4O3S/c1-24-12-5-3-4-11(8-12)16-20-21-17(26)22(16)19-9-10-6-13(18)15(23)14(7-10)25-2/h3-9,23H,1-2H3,(H,21,26)/b19-9+ |
InChI Key |
GCAYIWOZPGVZHH-DJKKODMXSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CC(=C(C(=C3)Br)O)OC |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=CC(=C(C(=C3)Br)O)OC |
Origin of Product |
United States |
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